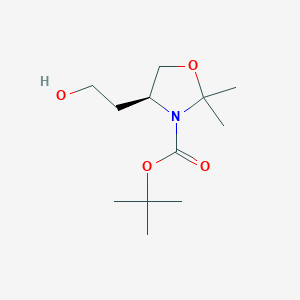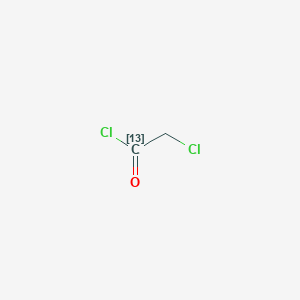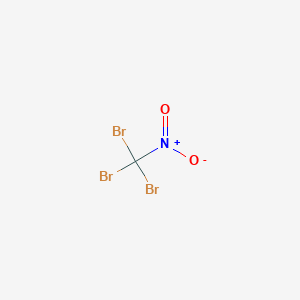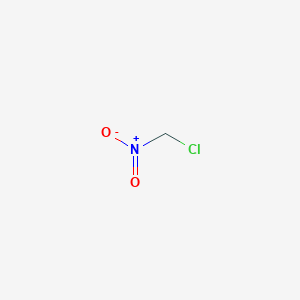
syn-12-Hydroxydieldrin
Overview
Description
Syn-12-Hydroxydieldrin is a metabolite of dieldrin, which is a chlorinated cyclodiene pesticide . It is formed by the direct oxidation of dieldrin, supposedly by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .
Synthesis Analysis
The synthesis of syn-12-Hydroxydieldrin involves the direct oxidation of dieldrin . This process is thought to be mediated by cytochrome oxidases . In a comparative metabolism study, it was found that rats and primates seemed to metabolize dieldrin mainly by direct oxidation resulting in 12-OH-dieldrin .Chemical Reactions Analysis
The major chemical reaction involving syn-12-Hydroxydieldrin is its formation from dieldrin through direct oxidation . This reaction is thought to be mediated by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .Scientific Research Applications
Synthesis and Structural Analysis
Syn-12-Hydroxydieldrin has been synthesized and its structure confirmed through various methods. Bedford, Crane, and Harrod (1986) accomplished the first syntheses of syn-12-hydroxydieldrin, along with other isomers, by debenzoylation and epoxidation. This work laid the groundwork for understanding the chemical structure and potential reactivity of syn-12-hydroxydieldrin (Bedford, Crane, & Harrod, 1986).
Bioconversion and Metabolite Identification
Research by Kamei, Takagi, and Kondo (2010) explored the bioconversion of dieldrin, a compound closely related to syn-12-hydroxydieldrin, using wood-rotting fungi. This study identified 9-hydroxydieldrin as a metabolite, demonstrating the potential of microorganisms in degrading and transforming compounds related to syn-12-hydroxydieldrin (Kamei, Takagi, & Kondo, 2010).
Neurotoxicity Studies
Slotkin and Seidler (2008) investigated the developmental neurotoxic effects of dieldrin and its derivatives, including compounds similar to syn-12-hydroxydieldrin. Their study revealed alterations in serotonin pathways and synaptic function, suggesting potential neurotoxic impacts of syn-12-hydroxydieldrin-related compounds (Slotkin & Seidler, 2008).
Ecotoxicology
The ecological impact of compounds like syn-12-hydroxydieldrin has also been a subject of research. Arnold et al. (1996) explored the synergistic effects of environmental chemicals, including dieldrin, on estrogen receptor activation. Their findings are relevant for understanding the broader environmental and ecological implications of syn-12-hydroxydieldrin (Arnold et al., 1996).
Comparative Metabolism Studies
Hutson (1976) conducted comparative metabolism studies of dieldrin in rats and mice, which is relevant for understanding the metabolic pathways of syn-12-hydroxydieldrin. This research provides insights into the species-specific metabolism of compounds closely related to syn-12-hydroxydieldrin (Hutson, 1976).
properties
IUPAC Name |
3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKKHANKOOSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949729 | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
syn-12-Hydroxydieldrin | |
CAS RN |
26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7 | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxydieldrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syn-12-Hydroxydieldrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




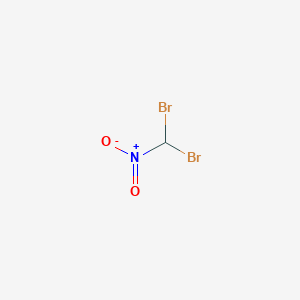



![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)

